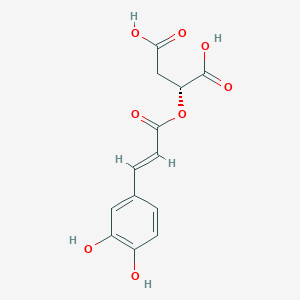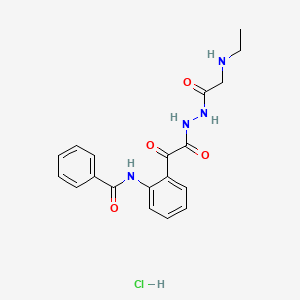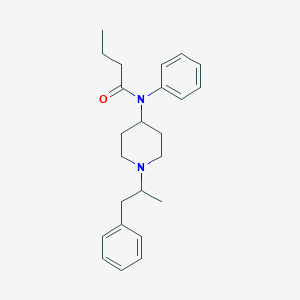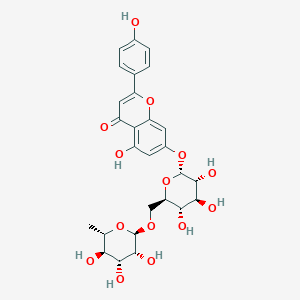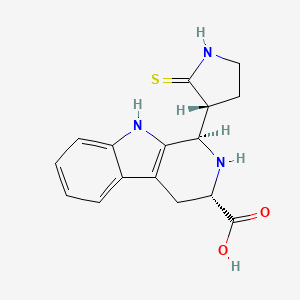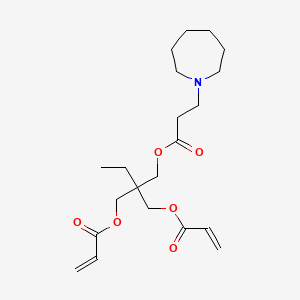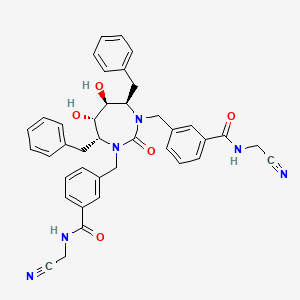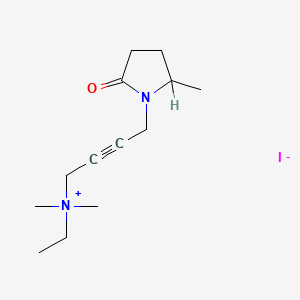
(+)-Thioctamidoethyl dimethylamine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Thioctamidoethyl dimethylamine maleate is a chemical compound that combines the properties of thioctamide, dimethylamine, and maleate. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The maleate component is derived from maleic acid, which is known for its role in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Thioctamidoethyl dimethylamine maleate typically involves multiple steps:
-
Formation of Thioctamidoethyl Dimethylamine: : This step involves the reaction of thioctamide with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the reaction.
-
Formation of Maleate Salt: : The resulting thioctamidoethyl dimethylamine is then reacted with maleic acid to form the maleate salt. This reaction is typically performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
(+)-Thioctamidoethyl dimethylamine maleate can undergo various chemical reactions, including:
Oxidation: The thioctamide group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or other amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(+)-Thioctamidoethyl dimethylamine maleate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of (+)-Thioctamidoethyl dimethylamine maleate involves its interaction with specific molecular targets. The thioctamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dimethylamine group can enhance the compound’s solubility and facilitate its transport across cell membranes. The maleate component can act as a chelating agent, binding to metal ions and affecting their biological availability.
類似化合物との比較
Similar Compounds
Thioctamide: Known for its use in organic synthesis and potential biological activity.
Dimethylamine: A common amine used in various chemical reactions and industrial applications.
Maleic Acid: Widely used in organic synthesis and industrial processes.
Uniqueness
(+)-Thioctamidoethyl dimethylamine maleate is unique due to its combination of functional groups, which confer a range of chemical and biological properties
By combining the properties of thioctamide, dimethylamine, and maleate, this compound offers a unique set of characteristics that can be leveraged in various scientific and industrial applications.
特性
CAS番号 |
865661-02-5 |
|---|---|
分子式 |
C16H28N2O5S2 |
分子量 |
392.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;N-[2-(dimethylamino)ethyl]-5-[(3R)-dithiolan-3-yl]pentanamide |
InChI |
InChI=1S/C12H24N2OS2.C4H4O4/c1-14(2)9-8-13-12(15)6-4-3-5-11-7-10-16-17-11;5-3(6)1-2-4(7)8/h11H,3-10H2,1-2H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-;/m1./s1 |
InChIキー |
SKAQSQJRTMBTAW-CBAKFZFCSA-N |
異性体SMILES |
CN(C)CCNC(=O)CCCC[C@@H]1CCSS1.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


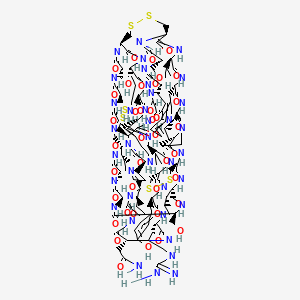
![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
